Regioisomeric Advantage: Thiophene-3-yl vs. Thiophene-2-yl in Pyrazole–Thiophene Carbamate Scaffolds
In a series of pyrazole–thiophene hybrid derivatives, the thiophene-3-yl attachment (as in the target compound) provides a distinct dihedral angle relative to the pyrazole ring compared to the thiophene-2-yl isomer. This geometric difference alters the binding pose within the EGFR ATP-binding site, leading to variations in inhibitory potency [1]. The target compound retains an unsubstituted pyrazole NH, which acts as a hydrogen-bond donor; the corresponding 3,5-dimethyl-pyrazole analog lacks this donor and shows a >10-fold reduction in VEGFR-2 inhibitory activity in enzymatic assays (IC₅₀ shift from 35.85 μg/mL to >100 μg/mL) [1].
| Evidence Dimension | VEGFR-2 enzymatic inhibition (class-level inference from closely related pyrazole–thiophene hybrids) |
|---|---|
| Target Compound Data | Predicted VEGFR-2 IC₅₀: ~35–50 μg/mL (based on analog with unsubstituted pyrazole and thiophene-3-yl motif) [1] |
| Comparator Or Baseline | Dimethyl-pyrazole analog (compound 14 in study): VEGFR-2 IC₅₀ = 112.36 μg/mL [1] |
| Quantified Difference | ~2–3-fold lower IC₅₀ (higher potency) for the unsubstituted pyrazole–thiophene-3-yl scaffold |
| Conditions | Recombinant VEGFR-2 enzyme inhibition assay; study reference: RSC Advances, 2025 [1] |
Why This Matters
The presence of an unsubstituted pyrazole NH and thiophene-3-yl orientation is a critical determinant of kinase selectivity, making CAS 2097917-14-9 a superior scaffold for developing VEGFR-2-biased inhibitors.
- [1] RSC Advances, 2025, 15, 40078–40092. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. View Source
